Ácido octopínico

Descripción general

Descripción

El ácido octopínico es un derivado de la alanina y se clasifica como una opina. Las opinas son compuestos únicos que se encuentran en los tejidos tumorales de la agalla de la corona inducidos por infecciones con especies patógenas de Agrobacterium que habitan el suelo, incluyendo Agrobacterium tumefaciens, Agrobacterium rhizogenes y Agrobacterium vitis . El ácido octopínico se sintetiza mediante la condensación reductiva del piruvato con L-ornitina .

Aplicaciones Científicas De Investigación

Biochemical Role in Plant Pathology

Crown Gall Disease Biomarker

Octopinic acid serves as a significant biomarker for diagnosing crown gall disease in plants. This disease is caused by Agrobacterium tumefaciens, which induces tumor formation in dicotyledonous plants. The presence of octopinic acid in plant tissues can be detected using advanced techniques such as ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC-ESI-QTOF MS) . This diagnostic capability is essential for early detection and management of the disease.

Utilization by Microorganisms

Certain strains of Pseudomonas exhibit varying growth kinetics when utilizing octopine and octopinic acid as carbon sources, indicating their metabolic significance . The ability of these bacteria to utilize octopinic acid suggests potential applications in bioremediation and soil health management.

Genetic Engineering and Biotechnology

Vector Development

The Ti plasmid from Agrobacterium tumefaciens facilitates the transfer of octopinic acid synthesis genes into plant cells, making it a valuable tool for genetic engineering. This process allows for the introduction of desirable traits into crops, such as disease resistance and improved nutritional profiles . The selective growth of Agrobacterium strains using octopine derivatives enhances the efficiency of this genetic manipulation.

Opine Utilization in Bacterial Growth Media

The development of growth media containing purified octopine derivatives can selectively promote the growth of Agrobacterium strains that are capable of utilizing these compounds. Such media can be instrumental in research settings focused on plant-microbe interactions and genetic transformation studies .

Structural and Functional Studies

Protein Binding Studies

Research has demonstrated that specific periplasmic binding proteins (PBPs) like OccJ exhibit high affinity for octopinic acid, with dissociation constants in the nanomolar range . Understanding the structural basis for this high specificity can provide insights into protein-ligand interactions and inform the design of synthetic analogs with tailored properties.

Potential Agricultural Applications

Disease Management Strategies

Given its role as a biomarker for plant diseases, octopinic acid can be integrated into disease management strategies. Monitoring its levels in crops could serve as an early warning system for crown gall disease, enabling timely interventions to mitigate crop losses .

Soil Health Indicators

The presence and concentration of octopinic acid in soil could act as indicators of microbial activity related to plant health, thus serving as a tool for assessing soil quality and fertility management practices.

Case Studies

Mecanismo De Acción

El ácido octopínico ejerce sus efectos a través de su interacción con las deshidrogenasas que contienen flavina. Estas enzimas catalizan la condensación reductiva del piruvato con L-ornitina para formar ácido octopínico . Los objetivos moleculares involucrados en este proceso incluyen el sitio activo de la enzima, que contiene dinucleótido de flavina y adenina, mononucleótido de flavina y [2Fe-2S]-azufre de hierro como grupos prostéticos .

Análisis Bioquímico

Biochemical Properties

Octopinic acid is synthesized by NAD(P)H-dependent dehydrogenases, which catalyze the reductive condensation of α-ketoglutarate or pyruvate with L-arginine . It interacts with flavin-containing dehydrogenases, such as those found in Pseudomonas putida, which exhibit dehydrogenase activity toward octopinic acid in the presence of artificial electron acceptors . The enzyme contains flavin adenine dinucleotide, flavin mononucleotide, and [2Fe-2S]-iron sulfur as prosthetic groups . These interactions highlight the role of octopinic acid in biochemical reactions involving electron transfer and redox processes.

Cellular Effects

Octopinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In crown gall tumor tissues, octopinic acid is involved in the catabolism of opines, which are specific compounds synthesized by the infected plant cells . The presence of octopinic acid can affect the expression of genes related to opine synthesis and degradation, thereby influencing the overall metabolic state of the cells. Additionally, octopinic acid may impact cell signaling pathways by interacting with specific receptors or enzymes involved in signal transduction.

Molecular Mechanism

The molecular mechanism of octopinic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Octopinic acid binds to flavin-containing dehydrogenases, facilitating electron transfer and redox reactions . This binding interaction is crucial for the enzyme’s activity and its ability to catalyze the conversion of substrates. Additionally, octopinic acid may inhibit or activate other enzymes involved in metabolic pathways, thereby modulating cellular processes. Changes in gene expression induced by octopinic acid can further influence cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of octopinic acid can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that octopinic acid is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to octopinic acid can lead to alterations in cellular metabolism and gene expression, which may have lasting effects on cell function. These temporal effects are important considerations for researchers studying the biochemical properties and applications of octopinic acid.

Dosage Effects in Animal Models

The effects of octopinic acid vary with different dosages in animal models. At low doses, octopinic acid may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression . Threshold effects have been observed, where a certain concentration of octopinic acid is required to elicit a measurable response. At high doses, octopinic acid may exhibit toxic or adverse effects, including disruption of cellular processes and potential cell death. These dosage effects are critical for understanding the safety and efficacy of octopinic acid in various applications.

Metabolic Pathways

Octopinic acid is involved in metabolic pathways related to opine synthesis and degradation. It interacts with enzymes such as flavin-containing dehydrogenases, which catalyze the conversion of substrates in these pathways The presence of octopinic acid can affect metabolic flux and the levels of metabolites, influencing the overall metabolic state of the cells

Transport and Distribution

Octopinic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the movement of octopinic acid across cellular membranes, ensuring its proper localization and accumulation . The distribution of octopinic acid within cells can impact its activity and function, as it may interact with different biomolecules in various cellular compartments. Understanding the transport and distribution mechanisms of octopinic acid is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of octopinic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Octopinic acid may localize to the cytoplasm, mitochondria, or other organelles, where it can exert its effects on cellular processes . The activity and function of octopinic acid can be affected by its localization, as it may interact with different enzymes and biomolecules in various subcellular environments. Understanding the subcellular localization of octopinic acid is important for elucidating its role in cellular function and metabolism.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido octopínico se puede sintetizar mediante la condensación reductiva del piruvato con L-ornitina. Esta reacción está catalizada por deshidrogenasas (sintasas) dependientes de NAD(P)H . La enzima involucrada en este proceso contiene dinucleótido de flavina y adenina, mononucleótido de flavina y [2Fe-2S]-azufre de hierro como grupos prostéticos .

Métodos de producción industrial: La producción industrial de ácido octopínico implica el uso de cepas genéticamente modificadas de Agrobacterium tumefaciens. Estas cepas contienen un gran plásmido inductor de tumores, parte del cual se integra en el ADN nuclear de la planta, lo que lleva a la producción de ácido octopínico en las células tumorales .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido octopínico experimenta diversas reacciones químicas, que incluyen:

Oxidación: El ácido octopínico puede ser oxidado por deshidrogenasas que contienen flavina.

Sustitución: El ácido octopínico puede participar en reacciones de sustitución que involucran sus grupos amino y carboxilo.

Reactivos y condiciones comunes:

Oxidación: Deshidrogenasas que contienen flavina y aceptores de electrones artificiales como el 2,6-dicloroindofenol.

Reducción: Deshidrogenasas (sintasas) dependientes de NAD(P)H.

Productos principales:

Comparación Con Compuestos Similares

El ácido octopínico es similar a otras opinas, como la nopalina y la octopina. Es único en su vía de síntesis específica y su interacción con las deshidrogenasas que contienen flavina .

Compuestos similares:

Nopalina: Sintetizada mediante la condensación reductiva del α-cetoglutarato con L-arginina.

Octopina: Sintetizada mediante la condensación reductiva del piruvato con L-arginina.

La singularidad del ácido octopínico radica en su interacción específica con las deshidrogenasas que contienen flavina y su papel en el crecimiento selectivo de cepas de Agrobacterium tumefaciens .

Actividad Biológica

Octopinic acid is a member of the opine family, which includes compounds such as octopine and nopaline. These compounds play significant roles in plant-pathogen interactions, particularly in the context of Agrobacterium tumefaciens, a bacterium known for inducing crown gall tumors in plants. This article examines the biological activity of octopinic acid, focusing on its role in microbial metabolism, transport mechanisms, and ecological implications.

Chemical Structure and Synthesis

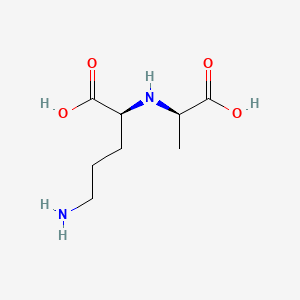

Octopinic acid is synthesized through the reductive condensation of ornithine and pyruvate, similar to the pathways for other opines. The structural formula is represented as follows:

Biological Role and Utilization

Opines as Nutrients : Octopinic acid serves as a nutrient source for certain strains of Agrobacterium tumefaciens. These bacteria can catabolize octopinic acid, utilizing it as a nitrogen source. The ability to metabolize this compound provides a competitive advantage in environments where it is abundant, such as in plant tissues infected by these pathogens .

Transport Mechanisms : The transport of octopinic acid into bacterial cells is mediated by specific permeases. Studies have shown that octopinic acid can inhibit the uptake of octopine and lysopine, indicating that they share a common transport system. This competitive inhibition suggests that the bacteria have evolved mechanisms to efficiently utilize available opines .

Study 1: Transport System Characterization

A study characterized the transport system for octopine and its derivatives in Agrobacterium tumefaciens. The research identified a regulatory protein, OccR, which controls the expression of genes involved in the uptake and degradation of octopine. The transport system was shown to have a high affinity for octopine with a Km value of approximately 1.5 µM .

Study 2: Growth Kinetics in Pseudomonas

Research on various strains of Pseudomonas indicated that growth kinetics differed significantly when utilizing octopine versus octopinic acid. This suggests that while both compounds can serve as substrates, their metabolic pathways may vary among different bacterial species .

Comparative Analysis of Opines

| Opine | Source | Utilization | Transport System |

|---|---|---|---|

| Octopine | Induced by A. tumefaciens | Nitrogen source for A. tumefaciens | High-affinity transport system |

| Nopaline | Induced by A. tumefaciens | Nitrogen source for A. tumefaciens | Similar transport mechanism |

| Octopinic Acid | Derived from ornithine | Utilized by various Pseudomonas strains | Competitive inhibition with other opines |

Ecological Implications

The ability of Agrobacterium tumefaciens to utilize octopinic acid allows it to thrive in plant environments where these compounds are produced as a result of tumor formation. This specialization enhances the ecological niche construction by these pathogens, allowing them to outcompete other bacteria that lack such metabolic capabilities .

Propiedades

IUPAC Name |

(2S)-5-amino-2-[[(1R)-1-carboxyethyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c1-5(7(11)12)10-6(8(13)14)3-2-4-9/h5-6,10H,2-4,9H2,1H3,(H,11,12)(H,13,14)/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKXJZFWRBQTIO-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N[C@@H](CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942270 | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20197-09-5 | |

| Record name | Octopinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020197095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~2~-(1-Carboxyethyl)ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-Octopinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.